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Compound of Interest

Compound Name: Einecs 275-520-6

Cat. No.: B15179139 Get Quote

An In-Depth Technical Guide to the Physical Characteristics of 2,4-Diamino-6-chloropyrimidine

(CAS 71486-47-0)

Introduction
This technical guide provides a comprehensive overview of the physical and chemical

characteristics of 2,4-Diamino-6-chloropyrimidine, identified by the CAS number 71486-47-0.

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are

foundational components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a

wide range of biologically active molecules. Due to their versatile chemical nature, pyrimidine

derivatives are key scaffolds in medicinal chemistry and drug development. This document is

intended for researchers, scientists, and drug development professionals, offering detailed

data, experimental protocols, and workflow visualizations to support further research and

application of this compound.

Physical and Chemical Properties
The fundamental physical and chemical properties of 2,4-Diamino-6-chloropyrimidine are

summarized below. These characteristics are essential for handling, formulation, and

experimental design.
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Property Value

CAS Number 71486-47-0

Chemical Name 2,4-Diamino-6-chloropyrimidine

Molecular Formula C₄H₅ClN₄

Molecular Weight 144.56 g/mol

Melting Point 193-197 °C

Appearance Off-white to light yellow powder

Solubility Soluble in DMSO and methanol

Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of

chemical compounds. The following table summarizes key spectroscopic data for 2,4-Diamino-

6-chloropyrimidine.

Spectroscopic Data Observed Characteristics

¹H NMR δ 7.91 (s, 1H), 6.54 (s, 2H), 6.15 (s, 2H)

¹³C NMR δ 163.5, 162.1, 156.9, 89.9

FT-IR (cm⁻¹) 3465, 3350, 1645, 1580, 1420, 1340, 800

UV-Vis (λmax) ~235 nm, ~280 nm (in Ethanol)

Experimental Protocols
Detailed methodologies for determining the key physical and spectroscopic properties are

provided below. These protocols are generalized and may require optimization based on

available instrumentation and sample purity.

Melting Point Determination
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Objective: To determine the temperature range over which the solid-to-liquid phase transition

occurs.

Methodology:

A small, dry sample of 2,4-diamino-6-chloropyrimidine is finely ground and packed into a

capillary tube to a height of 2-3 mm.

The capillary tube is placed in a calibrated melting point apparatus.

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected

melting point.

The temperature at which the first drop of liquid appears (onset) and the temperature at

which the entire sample becomes liquid (completion) are recorded as the melting range.

Solubility Assessment
Objective: To qualitatively or quantitatively determine the solubility of the compound in

various solvents.

Methodology (Qualitative):

Add approximately 10 mg of 2,4-diamino-6-chloropyrimidine to a test tube.

Add 1 mL of the test solvent (e.g., water, ethanol, DMSO) to the test tube.

Vortex the mixture for 1-2 minutes at room temperature.

Visually inspect the solution for the presence of undissolved solid. Classify as soluble,

partially soluble, or insoluble.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the magnetic properties of

atomic nuclei.

Methodology (¹H and ¹³C NMR):
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Dissolve 5-10 mg of 2,4-diamino-6-chloropyrimidine in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

Process the raw data (Fourier transform, phase correction, and baseline correction).

Integrate the peaks and determine chemical shifts relative to the solvent residual peak or

an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups within the molecule based on the absorption of

infrared radiation.

Methodology:

Prepare the sample using a solid-state sampling method, such as a KBr (potassium

bromide) pellet or Attenuated Total Reflectance (ATR).

For KBr pellets, mix a small amount of the compound with dry KBr powder and press into

a transparent disk.

For ATR, place a small amount of the powder directly onto the ATR crystal.

Record the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption peaks corresponding to the functional groups present

in the molecule.

Visualized Workflows
The following diagrams illustrate key processes relevant to the study of 2,4-Diamino-6-

chloropyrimidine.
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Synthesis Pathway of 2,4-Diamino-6-chloropyrimidine
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Caption: A simplified diagram illustrating the synthetic route to 2,4-Diamino-6-chloropyrimidine.
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Caption: A logical workflow for the physical and structural characterization of a synthesized

compound.

To cite this document: BenchChem. ["CAS 71486-47-0 physical characteristics"].
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[https://www.benchchem.com/product/b15179139#cas-71486-47-0-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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